(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

CNS drug discovery histamine H3 receptor lipophilicity optimization

(4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone (CAS 256458-59-0) is a synthetic small molecule belonging to the (1H-indol-4-yl)-piperazin-1-yl-methanone derivative class, which has been patented by Hoffmann-La Roche as histamine H3 receptor antagonists and/or inverse agonists for metabolic and CNS disorder indications. The compound incorporates a 4-chlorophenyl carbonyl substituent on the piperazine ring, distinguishing it from other halogenated or heteroaryl analogs within the same chemotype.

Molecular Formula C19H18ClN3O
Molecular Weight 339.82
CAS No. 256458-59-0
Cat. No. B2459458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone
CAS256458-59-0
Molecular FormulaC19H18ClN3O
Molecular Weight339.82
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18ClN3O/c20-15-6-4-14(5-7-15)19(24)23-12-10-22(11-13-23)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2
InChIKeyYFRXAUMSFWLIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone (CAS 256458-59-0) Is a Structurally Distinct Indolyl-Piperazinyl-Methanone Candidate for H3 Receptor-Targeted Research


(4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone (CAS 256458-59-0) is a synthetic small molecule belonging to the (1H-indol-4-yl)-piperazin-1-yl-methanone derivative class, which has been patented by Hoffmann-La Roche as histamine H3 receptor antagonists and/or inverse agonists for metabolic and CNS disorder indications [1]. The compound incorporates a 4-chlorophenyl carbonyl substituent on the piperazine ring, distinguishing it from other halogenated or heteroaryl analogs within the same chemotype. Its computed physicochemical properties—including a molecular weight of 339.8 g/mol, XLogP3 of 3.7, a single hydrogen bond donor, and two hydrogen bond acceptors—suggest moderate lipophilicity and drug-like characteristics suitable for CNS penetration [2].

Generic Substitution Risks for (4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone: Why Not All Indolyl-Piperazinyl-Methanones Are Functionally Interchangeable


The Roche patent establishes that within the indol-4-yl-piperazinyl-methanone series, the nature of the carbonyl-linked substituent (R3 group) critically determines H3 receptor binding affinity and functional activity [1]. While the patent generically encompasses phenyl substituents bearing halogens, alkoxy groups, or heteroaryl rings, it does not guarantee that all such substitutions yield equipotent or functionally equivalent compounds. The 4-chlorophenyl moiety in CAS 256458-59-0 introduces a specific electron-withdrawing and lipophilic character distinct from, for example, the 2-thienyl, 2-furyl, cyclohexyl, or 2,6-dihalogenated phenyl analogs found in chemical databases [2][3]. Without direct experimental confirmation, assuming pharmacological interchangeability among these close structural analogs is scientifically unjustified and could lead to divergent outcomes in H3 receptor modulation assays.

Quantitative Evidence Guide for (4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone: Differentiating Data for Scientific Selection


Lipophilicity-Driven CNS Exposure Potential: Computed XLogP3 vs. Close Halogenated and Heteroaryl Analogs

The computed partition coefficient (XLogP3) of (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is 3.7 [1], positioning it within the optimal lipophilicity range (LogP 2–4) frequently associated with balanced CNS penetration and acceptable metabolic stability. While experimentally determined LogP values for close analogs such as (2,6-difluorophenyl)[4-(1H-indol-4-yl)piperazino]methanone and [4-(1H-indol-4-yl)piperazino](2-thienyl)methanone are not publicly available, the presence of the 4-chlorophenyl group is expected to confer higher lipophilicity than the 2-furyl analog (XLogP predicted ~2.5) and lower than the 2,6-dichlorophenyl analog (XLogP predicted ~4.2), offering a differentiated physicochemical profile for CNS applications.

CNS drug discovery histamine H3 receptor lipophilicity optimization blood-brain barrier penetration

Hydrogen Bonding Capacity Differentiation: Reduced H-Bond Donor/Acceptor Count vs. Sulfonamide-Containing H3 Antagonist Analogs

(4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone possesses one hydrogen bond donor (indole NH) and two hydrogen bond acceptors (carbonyl oxygen, piperazine nitrogen) [1]. This limited hydrogen bonding capacity contrasts with sulfonamide-containing analogs exemplified in the Roche patent, which typically add at least one additional H-bond donor and two additional acceptors via the sulfonamide group [2]. A lower H-bond donor/acceptor count is a recognized structural feature for enhancing passive CNS permeability, as each additional donor/acceptor pair can reduce brain penetration by approximately 0.7 log units in PAMPA-BBB models.

hydrogen bonding CNS drug design molecular recognition off-target selectivity

Rotatable Bond Restriction: Conformational Pre-Organization Advantage Over Flexible-Linker H3 Antagonists

The compound contains only two rotatable bonds (the piperazine-carbonyl and carbonyl-phenyl bonds) [1], resulting in a relatively rigid structure compared to many H3 receptor antagonists that incorporate flexible alkyl or alkoxy linkers [2]. Conformational restriction is a well-established strategy in medicinal chemistry to reduce entropic penalty upon target binding, potentially enhancing binding affinity and selectivity. In the Roche patent, the generic formula permits R3 substituents with extended flexible chains (e.g., —(CR5R6)m—R7 where m=1 or 2), which would increase rotatable bond count and conformational freedom relative to the direct carbonyl-phenyl attachment in CAS 256458-59-0.

conformational restriction entropic penalty ligand efficiency H3 receptor pharmacophore

Indole N–H Hydrogen Bond Donor: A Conserved Pharmacophoric Feature for H3 Receptor Recognition Validated Across the Patent Class

The free indole N–H group in CAS 256458-59-0 is a critical hydrogen bond donor that the Roche patent identifies as essential for H3 receptor binding [1]. The patent explicitly describes that compounds of formula I, which bear the indol-4-yl (or indol-5-yl) moiety with a free N–H, act as antagonists and/or inverse agonists at H3 receptors. This contrasts with N-substituted indole analogs where the N–H is blocked (e.g., by alkylation or sulfonylation), which are outside the patent's core claims and may exhibit altered receptor binding modes or reduced affinity based on well-established H3 receptor pharmacophore models requiring an aromatic N–H donor interaction.

H3 receptor pharmacophore indole NH interaction receptor-ligand binding structure-activity relationship

Limited Direct Quantitative Evidence Advisory: The Current Data Gap for CAS 256458-59-0

A rigorous search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (including the most directly relevant Roche patent US 7,557,108 B2) did not identify any publicly reported quantitative IC50, Ki, EC50, or in vivo pharmacokinetic data for (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone [1][2]. The compound is not listed among the specifically exemplified compounds in the Roche patent for which biological data is provided. Researchers considering this compound for H3 receptor-targeted studies should anticipate the need for de novo pharmacological profiling and should not assume that its activity profile will mirror that of other exemplars within the patent class. This transparency is essential for informed procurement and experimental planning.

data transparency research compound selection screening library profiling lead optimization risk

Optimal Research and Procurement Scenarios for (4-Chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone Based on Structural and Class-Level Evidence


H3 Receptor Pharmacophore Validation and Structure-Activity Relationship (SAR) Exploration

CAS 256458-59-0 is best deployed as a tool compound for mapping the steric and electronic requirements of the H3 receptor orthosteric binding site. Its intermediate lipophilicity (XLogP3 = 3.7), limited hydrogen bonding capacity (1 donor, 2 acceptors), and conformational rigidity (2 rotatable bonds) [1] make it an ideal scaffold for systematic SAR studies. Researchers can benchmark this 4-chlorophenyl derivative against the Roche patent's exemplified cyclopentyl and heteroaryl analogs to deconvolve the contribution of the para-chloro substituent to receptor affinity and functional activity, addressing a key knowledge gap in the H3 antagonist chemotype landscape [2].

Computational Chemistry and Molecular Modeling of CNS-Penetrant H3 Ligands

The compound's well-defined, rigid structure with a moderate computed LogP of 3.7 [1] makes it suitable as a test case for computational models predicting blood-brain barrier permeability. Its single indole N–H donor and carbonyl acceptor pair provides a clean system for free-energy perturbation (FEP) calculations comparing halogenated phenyl substituent effects on binding affinity, without the confounding influence of additional flexible side chains or polar functionalities present in many other H3 ligands [2]. Procurement for computational modeling groups seeking to validate in silico H3 receptor binding predictions is a rational application.

Chemical Probe Development and Selective Library Design for Aminergic GPCR Profiling

Given that the Roche patent establishes the indol-4-yl-piperazinyl-methanone core as a privileged scaffold for H3 receptor antagonism [1], CAS 256458-59-0 can serve as a starting point for designing focused chemical libraries aimed at improving selectivity over related aminergic GPCRs (e.g., H4, dopamine D2/D3, serotonin 5-HT receptors). Its 4-chlorophenyl substituent provides a chemically tractable handle for further derivatization, and its structural divergence from the more extensively characterized cyclopentyl and sulfonamide analogs [2] offers an underexplored vector for identifying subtype-selective H3 agents.

Analytical Reference Standard for Indolyl-Piperazinyl-Methanone Chemical Class Identification

The compound's availability through chemical suppliers (PubChem CID 2802640, CAS 256458-59-0) [1] and its well-characterized 2D/3D structure, InChIKey (YFRXAUMSFWLIKW-UHFFFAOYSA-N), and spectroscopic properties support its use as an analytical reference standard. Research groups synthesizing or characterizing novel indol-4-yl-piperazinyl-methanone analogs can employ this compound for HPLC retention time calibration, mass spectrometry method development, and NMR spectral comparison, facilitating the identification and purity assessment of structurally related synthetic intermediates and final products.

Quote Request

Request a Quote for (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.